molecular formula C11H16N2O6 B12087451 Aminotransferase, alanine CAS No. 4712-63-4

Aminotransferase, alanine

Cat. No.: B12087451
CAS No.: 4712-63-4
M. Wt: 272.25 g/mol
InChI Key: VVJYUAYZJAKGRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminotransferase, alanine, is typically produced through recombinant DNA technology. The gene encoding the enzyme is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under optimal conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound, involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, and the enzyme is extracted and purified using techniques such as affinity chromatography and ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

Aminotransferase, alanine, primarily undergoes transamination reactions. In these reactions, the enzyme catalyzes the transfer of an amino group from an amino acid to a keto acid .

Common Reagents and Conditions

The typical reaction catalyzed by this compound, involves L-alanine and α-ketoglutarate as substrates. The reaction requires the coenzyme pyridoxal phosphate, which is converted into pyridoxamine during the process .

Major Products

The major products of the transamination reaction catalyzed by this compound, are pyruvate and L-glutamate .

Mechanism of Action

Aminotransferase, alanine, catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This reaction involves the coenzyme pyridoxal phosphate, which forms a Schiff base with the amino group of L-alanine. The amino group is then transferred to α-ketoglutarate, forming pyruvate and L-glutamate . The enzyme’s activity is crucial for nitrogen metabolism and gluconeogenesis in the liver .

Comparison with Similar Compounds

Aminotransferase, alanine, is similar to other aminotransferases such as aspartate aminotransferase. Both enzymes catalyze transamination reactions but differ in their substrate specificity. Aspartate aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate . The unique substrate specificity of this compound, for L-alanine makes it distinct from other aminotransferases .

List of Similar Compounds

  • Aspartate aminotransferase
  • Glutamate aminotransferase
  • Branched-chain aminotransferase

Properties

CAS No.

4712-63-4

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)

InChI Key

VVJYUAYZJAKGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O

Origin of Product

United States

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